molecular formula C12H10N2O3S B8747884 2-acetamido-4-phenyl-1,3-thiazole-5-carboxylic acid

2-acetamido-4-phenyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B8747884
M. Wt: 262.29 g/mol
InChI Key: IRNQKWIWZPMWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetamido-4-phenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-4-phenyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with acetic anhydride and phenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-4-phenyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-acetamido-4-phenyl-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-acetamido-4-phenyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A precursor in the synthesis of 2-acetamido-4-phenyl-1,3-thiazole-5-carboxylic acid, known for its antimicrobial properties.

    4-phenylthiazole: Similar structure but lacks the acetamido and carboxylic acid groups, used in the synthesis of various pharmaceuticals.

    Thiazole-4-carboxylic acid: Contains the thiazole ring and carboxylic acid group but lacks the phenyl and acetamido groups, used in the synthesis of dyes and agrochemicals.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the acetamido group enhances its potential as an anti-inflammatory and analgesic agent, while the carboxylic acid group increases its solubility and reactivity in various chemical reactions.

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

2-acetamido-4-phenyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H10N2O3S/c1-7(15)13-12-14-9(10(18-12)11(16)17)8-5-3-2-4-6-8/h2-6H,1H3,(H,16,17)(H,13,14,15)

InChI Key

IRNQKWIWZPMWOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2.2 g (7.62 mmol) 2-acetylamino-4-phenyl-thiazole-5-carboxylic acid ethyl ester in 10 mL water is added 5 mL 4N NaOH and the mixture is allowed to stand at rt for 12 h. 1 g LiOH is added and the mixture is allowed to stand at rt for 2 h. The mixture is neutralized with aq. 2 N HCl solution and the precipitate is collected and washed with water and ACN to yield the desired product.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.